4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline
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Overview
Description
4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with phenyl groups and an ethenyl linkage to an aniline derivative, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable precursors such as 2,6-diphenylpyridine.
Ethenyl Linkage Formation: The ethenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethenyl linkage.
Aniline Derivative Formation: The final step involves the reaction of the ethenyl-substituted pyridine with N,N-diethylaniline under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activity. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline
- 4-(2,6-diphenylpyridin-4-yl)phenol
Uniqueness
Compared to similar compounds, 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline stands out due to its specific structural features, such as the diethylaniline moiety, which may confer unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall performance in various applications.
Properties
IUPAC Name |
4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2/c1-3-31(4-2)27-19-17-23(18-20-27)15-16-24-21-28(25-11-7-5-8-12-25)30-29(22-24)26-13-9-6-10-14-26/h5-22H,3-4H2,1-2H3/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEIBRMWSYNMMX-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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